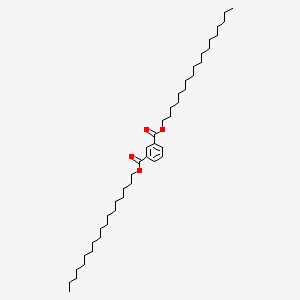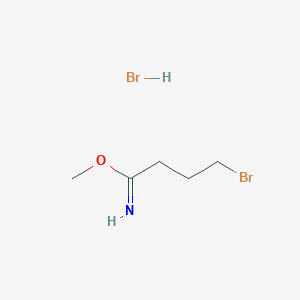![molecular formula C12H16Cl2O5Sn2 B14509443 1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane CAS No. 62806-29-5](/img/structure/B14509443.png)
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane is a chemical compound known for its unique structure and properties It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Métodos De Preparación
The synthesis of 1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane typically involves the reaction of tin-based precursors with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction of Tin Precursors: Tin-based compounds, such as tin tetrachloride, are reacted with chloroacetyl chloride in the presence of a suitable solvent.
Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then further reacted to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloroacetyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The tin atoms in the compound can undergo oxidation and reduction reactions, leading to changes in the oxidation state of tin.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of tin oxides and other by-products.
Aplicaciones Científicas De Investigación
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is being conducted to explore its potential as an anticancer agent and its ability to inhibit the growth of certain pathogens.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane involves its interaction with molecular targets such as enzymes and proteins. The chloroacetyl groups in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The tin atoms in the compound can also interact with metal-binding sites on proteins, affecting their function.
Comparación Con Compuestos Similares
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane can be compared with other organotin compounds, such as:
Tributyltin Chloride: Known for its use as a biocide and antifouling agent, but with significant environmental concerns.
Dibutyltin Dilaurate: Used as a catalyst in the production of polyurethane foams and other polymers.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Propiedades
Número CAS |
62806-29-5 |
|---|---|
Fórmula molecular |
C12H16Cl2O5Sn2 |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
[[(2-chloroacetyl)oxy-bis(ethenyl)stannyl]oxy-bis(ethenyl)stannyl] 2-chloroacetate |
InChI |
InChI=1S/2C2H3ClO2.4C2H3.O.2Sn/c2*3-1-2(4)5;4*1-2;;;/h2*1H2,(H,4,5);4*1H,2H2;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
NLIDPMZZLVMZQW-UHFFFAOYSA-L |
SMILES canónico |
C=C[Sn](C=C)(OC(=O)CCl)O[Sn](C=C)(C=C)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)




![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)

![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)


![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)


